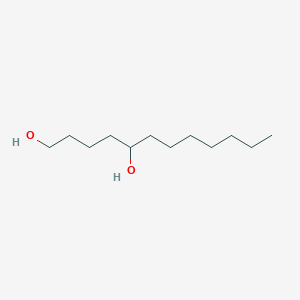
1,5-Dodecanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dodecanediol is a diol compound with the molecular formula C₁₂H₂₄O₂. It is a linear aliphatic diol with hydroxyl groups (-OH) at the 1st and 5th carbon atoms of a dodecane chain. This compound is known for its versatility and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Dodecanediol can be synthesized through several methods, including the reduction of dodecanedioic acid or the hydrogenation of dodecanedioic acid esters. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature.
Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic hydrogenation of dodecanedioic acid esters. This process is carried out in reactors designed to handle high pressures and temperatures, ensuring the efficient conversion of the starting materials to the desired diol.
Analyse Chemischer Reaktionen
1,5-Dodecanediol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be further reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or sulfates.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reagents include lithium aluminium hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products Formed:
Oxidation: Dodecanedioic acid, dodecanone.
Reduction: Dodecane, dodecene.
Substitution: 1,5-Dibromododecane, 1,5-Dichlorododecane.
Wissenschaftliche Forschungsanwendungen
1,5-Dodecanediol is widely used in scientific research due to its unique properties. It is employed in the synthesis of polymers, as a building block for dendrimers, and in the preparation of surfactants and lubricants. Additionally, it is used in the development of biodegradable materials and as a precursor for the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism by which 1,5-Dodecanediol exerts its effects depends on its specific application. In polymer synthesis, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The hydroxyl groups facilitate the formation of ester or ether linkages, leading to the creation of polymeric structures.
Molecular Targets and Pathways Involved:
In polymerization reactions, the hydroxyl groups interact with other monomers or cross-linking agents to form the polymer network.
In pharmaceutical applications, this compound may interact with biological targets, such as enzymes or receptors, to exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Dodecanediol
1,10-Decanediol
1,12-Dodecanediol
Uniqueness: 1,5-Dodecanediol's unique structure allows for specific interactions and reactivity that are not observed in other diols. This makes it particularly useful in targeted applications where precise molecular interactions are required.
Eigenschaften
CAS-Nummer |
20999-41-1 |
|---|---|
Molekularformel |
C12H26O2 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
dodecane-1,5-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-9-12(14)10-7-8-11-13/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
CRGUYVKXAVIZEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



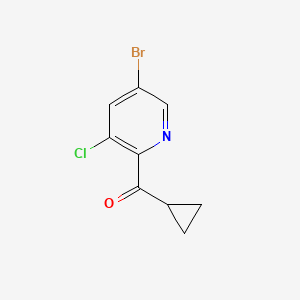
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15363524.png)
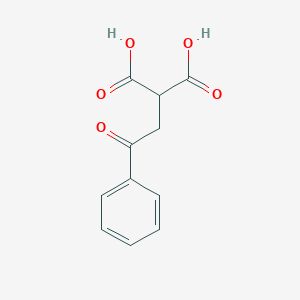
![Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)

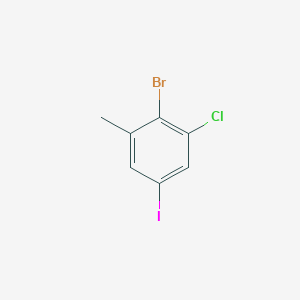
![3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B15363571.png)
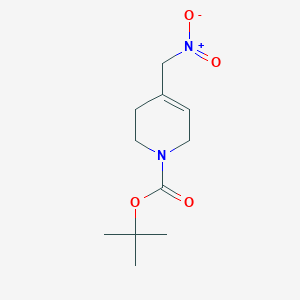

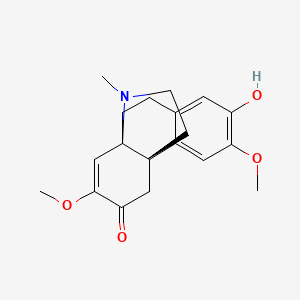
![Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B15363608.png)
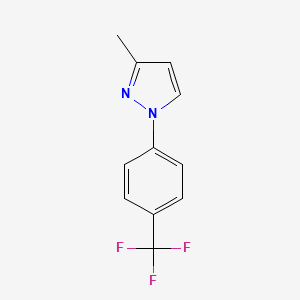
![1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)
